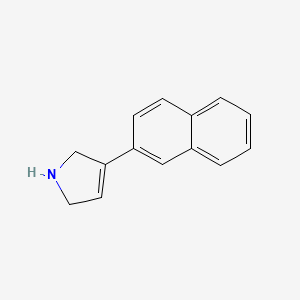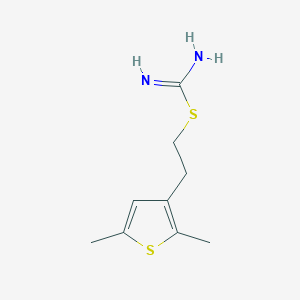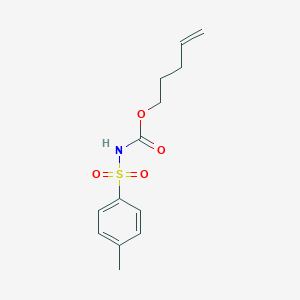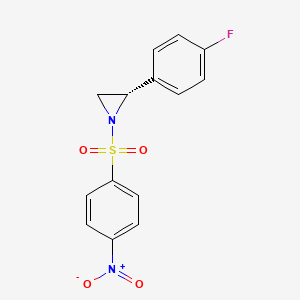![molecular formula C15H12N2O2 B15159841 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine CAS No. 656833-91-9](/img/structure/B15159841.png)
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is a complex organic compound characterized by its unique dioxolo and phthalazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine involves its interaction with molecular targets and pathways within biological systems. For instance, it may induce apoptosis in cancer cells by affecting specific signaling pathways . The exact molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is unique due to its specific structural features and the resulting chemical properties
Eigenschaften
CAS-Nummer |
656833-91-9 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-2-4-10(5-3-1)15-12-7-14-13(18-9-19-14)6-11(12)8-16-17-15/h1-7,16H,8-9H2 |
InChI-Schlüssel |
PAGWCQCITMFIMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C(C=C2C(=NN1)C4=CC=CC=C4)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)

